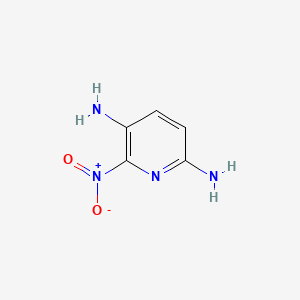






|
REACTION_CXSMILES
|
C(OC([NH:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(OCC)=O)=[C:9]([N+:19]([O-:21])=[O:20])[N:8]=1)=O)C.[OH-].[K+]>>[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([N+:19]([O-:21])=[O:20])[N:8]=1 |f:1.2|
|


|
Name
|
biscarbamate
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)NC1=NC(=C(C=C1)NC(=O)OCC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with reflux
|
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The desired product then crystallizes as hydrochloride (melting point 241° C.)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=C(C=C1)N)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |